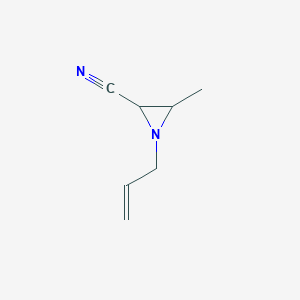
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile precursors with aziridine derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modification of protein structures, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring containing one nitrogen atom.
2-Aziridinecarbonitrile, 1-methyl-3-phenyl-: A similar compound with a phenyl group instead of a propenyl group.
Uniqueness
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is unique due to its specific structural features, including the presence of a propenyl group. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
75985-05-6 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
3-methyl-1-prop-2-enylaziridine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3 |
Clave InChI |
QSESYYMGEDCKCC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1CC=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


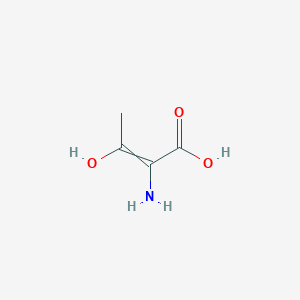
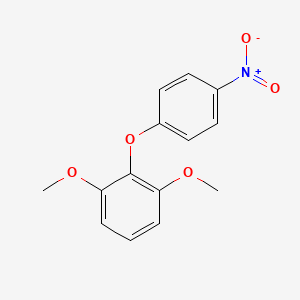
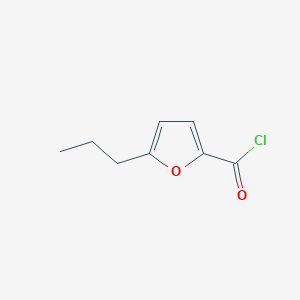
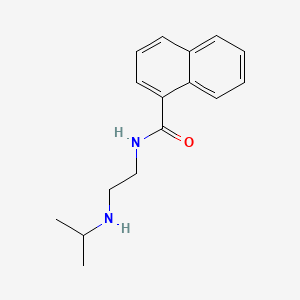
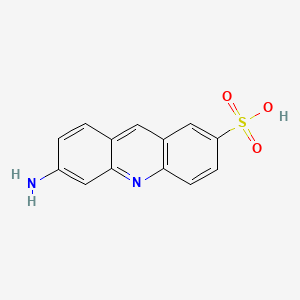
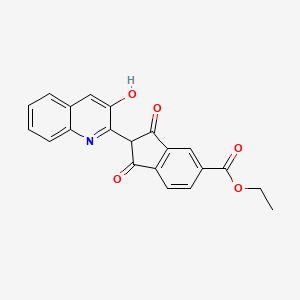

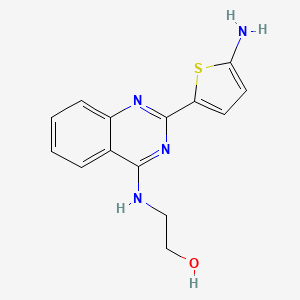
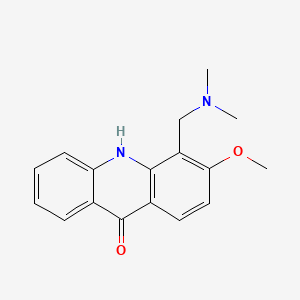
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
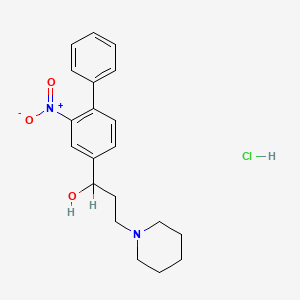
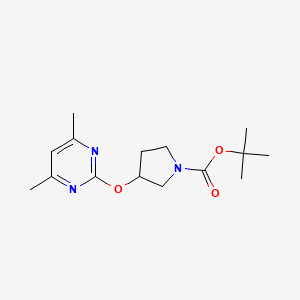
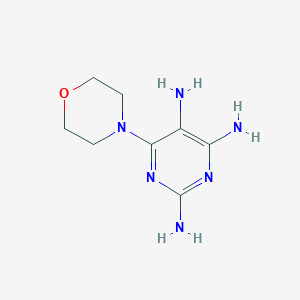
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
